molecular formula C11H12Cl3N3O B8321056 6,8-Dichloro-3-(dimethylaminomethyl)quinoxalin-5-ol hydrochloride

6,8-Dichloro-3-(dimethylaminomethyl)quinoxalin-5-ol hydrochloride

Cat. No. B8321056
M. Wt: 308.6 g/mol
InChI Key: BLZCSFKEIDMUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692011B2

Procedure details

A solution of (8-benzyloxy-5,7-dichloro-quinoxalin-2-ylmethyl)dimethylamine (38 mg, 0.105 mmol) in conc HCl (2 mL) was stirred at room temperature for 16 h. The orange solution was concentrated to dryness and the remaining residue was washed with diethyl ether (2 ml×3) to give the desired product as a light yellow solid (27 mg, 83%).
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([Cl:24])=[CH:11][C:12]([Cl:23])=[C:13]2[C:18]=1[N:17]=[C:16]([CH2:19][N:20]([CH3:22])[CH3:21])[CH:15]=[N:14]2)C1C=CC=CC=1>Cl>[ClH:23].[Cl:24][C:10]1[CH:11]=[C:12]([Cl:23])[C:13]2[N:14]=[CH:15][C:16]([CH2:19][N:20]([CH3:21])[CH3:22])=[N:17][C:18]=2[C:9]=1[OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C2N=CC(=NC12)CN(C)C)Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The orange solution was concentrated to dryness
WASH
Type
WASH
Details
the remaining residue was washed with diethyl ether (2 ml×3)

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=2N=C(C=NC2C(=C1)Cl)CN(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 166.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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